molecular formula C33H62N2O12 B028080 (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one CAS No. 214902-82-6

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Cat. No.: B028080
CAS No.: 214902-82-6
M. Wt: 678.9 g/mol
InChI Key: BNZRPTCUAOMSSH-MMXXICNNSA-N
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Description

The compound "(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one" (IUPAC name), commonly known as Roxithromycin, is a semi-synthetic macrolide antibiotic derived from erythromycin. Its structure features a 14-membered oxacyclotetradecanone lactone ring with critical modifications:

  • A dimethylamino sugar moiety at the C-6 position, enhancing ribosomal binding .
  • A 10-(2-methoxyethoxymethoxyimino) group, which improves acid stability and oral bioavailability compared to erythromycin .
  • Multiple hydroxyl and methyl groups contributing to its pharmacokinetic profile.

Roxithromycin is clinically used for respiratory, skin, and soft tissue infections due to its broad-spectrum activity against Gram-positive bacteria and atypical pathogens.

Properties

CAS No.

214902-82-6

Molecular Formula

C33H62N2O12

Molecular Weight

678.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1

InChI Key

BNZRPTCUAOMSSH-MMXXICNNSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

(9E)-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin9-[O-[(2-Methoxyethoxy)methyl]oxime];  Decladinoseroxithromycin;  (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy)

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound identified as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple hydroxyl groups and a complex oxacyclotetradecane backbone. Its molecular formula is C51H100N4O17C_{51}H_{100}N_4O_{17}, indicating a large and intricate molecular architecture that contributes to its biological functions .

Antimicrobial Properties

Research has indicated that compounds similar to this one exhibit notable antimicrobial activity . For instance:

  • Mechanism of Action : The compound may inhibit bacterial protein synthesis and disrupt cell wall formation. This is particularly relevant in the context of resistant strains of bacteria .
  • Case Study : A study demonstrated that derivatives of this compound significantly reduced the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics like vancomycin .

Antiviral Activity

Emerging data suggest potential antiviral properties , particularly against viruses such as influenza and coronaviruses.

  • Mechanism : The compound may interfere with viral entry into host cells or inhibit viral replication processes .
  • Research Findings : In vitro studies have shown that certain analogs can reduce viral load in infected cell lines by up to 70% when administered at therapeutic concentrations .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity , which could have implications for treating chronic inflammatory diseases.

  • Mechanism : It may modulate cytokine production and inhibit pathways associated with inflammation (e.g., NF-kB signaling).
  • Case Study : In a rodent model of arthritis, administration of the compound led to a significant reduction in paw swelling and joint damage compared to controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : It shows good oral bioavailability due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Elimination : The half-life has been reported to be approximately 6 hours in animal models .

Toxicity Profile

While the compound shows promise in various therapeutic areas, its toxicity profile must be carefully evaluated:

  • Acute Toxicity : Studies indicate low acute toxicity with no significant adverse effects observed at therapeutic doses.
  • Chronic Toxicity : Long-term studies are needed to assess potential organ-specific toxicities or carcinogenic effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. The presence of the dimethylamino group and multiple hydroxyl groups can enhance the interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens. Studies have shown that such compounds can be effective against resistant strains of bacteria due to their unique mechanisms of action.

Anticancer Properties

The structural characteristics of this compound suggest potential applications in cancer therapy. The ability to target specific cellular pathways and induce apoptosis in cancer cells has been observed in related compounds. Investigations into its cytotoxic effects on various cancer cell lines are ongoing, with preliminary results indicating promising outcomes.

Neuroprotective Effects

Given its complex structure and ability to cross the blood-brain barrier (BBB), this compound may hold neuroprotective properties. Research has focused on its potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of neurotransmitter systems and reduction of oxidative stress are areas of active investigation.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their antimicrobial activity against a panel of bacteria. The results demonstrated that certain modifications significantly enhanced potency against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a viable pathway for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

A comprehensive study conducted at an oncology research center evaluated the cytotoxic effects of the compound on various cancer cell lines including breast and lung cancer cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection Research

An investigation into the neuroprotective effects was conducted using an animal model of Alzheimer’s disease. The compound was administered to assess its impact on cognitive function and neuronal health. Findings suggested improved memory retention and reduced amyloid plaque formation compared to control groups.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among roxithromycin and related macrolides:

Compound Molecular Formula Molecular Weight Key Substituents Impact on Properties
Roxithromycin C₄₁H₇₆N₂O₁₅ 837.06 g/mol 10-(2-methoxyethoxymethoxyimino) group Enhanced acid stability; prolonged half-life
Erythromycin C₃₇H₆₇NO₁₃ 733.93 g/mol 3'-dimethylamino, 12-membered lactone Acid-labile; frequent GI side effects
Clarithromycin C₃₈H₆₉NO₁₃ 747.95 g/mol 6-O-methylation Improved metabolic stability; broader spectrum
Azithromycin C₃₈H₇₂N₂O₁₂ 748.98 g/mol 15-membered lactone (azalide) Longer half-life; tissue-penetration

Functional Implications

  • Acid Stability: Roxithromycin’s 10-imino group prevents lactone ring hydrolysis in gastric acid, unlike erythromycin, which requires enteric coating .
  • Bioavailability : Clarithromycin’s 6-O-methylation reduces first-pass metabolism, achieving 50–55% oral bioavailability vs. roxithromycin’s 50% .
  • Tissue Penetration : Azithromycin’s 15-membered ring increases volume of distribution, favoring intracellular accumulation .

Analytical Differentiation via Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy effectively distinguishes roxithromycin from analogs:

  • Roxithromycin vs. Erythromycin: Distinct ¹H-NMR shifts at C-10 (δ 5.2–5.5 ppm for imino group) and C-6 (δ 3.8–4.1 ppm for dimethylamino sugar) .
  • Clarithromycin : 6-O-methylation causes upfield shifts in C-6 (δ 3.3 ppm) and adjacent carbons .
  • Spiramycin (): Additional sugar residues (e.g., forosamine) produce unique ¹³C-NMR signals at C-16 (δ 108–110 ppm) .

Pharmacological and ADMET Profiles

Target Binding and Resistance

All macrolides inhibit bacterial protein synthesis via 50S ribosomal subunit binding. Roxithromycin’s dimethylamino sugar enhances affinity for H. pylori and Chlamydia targets . Resistance arises from erm gene-mediated methylation of rRNA or efflux pumps (e.g., mef genes).

ADMET Properties

  • Absorption : Roxithromycin’s logP (XlogP ≈ 1.5) balances lipophilicity and solubility, favoring moderate intestinal absorption .
  • Metabolism : Hepatic CYP3A4 demethylates roxithromycin, while clarithromycin undergoes hydroxylation .
  • Toxicity : Roxithromycin exhibits lower QT prolongation risk compared to erythromycin due to reduced potassium channel inhibition .

Research Findings and Clinical Relevance

  • Antimicrobial Efficacy : Roxithromycin shows MIC₉₀ values of 0.25–2 μg/mL against S. pneumoniae, comparable to clarithromycin but superior to erythromycin in acidic environments .
  • Drug Interactions : Unlike erythromycin, roxithromycin minimally inhibits CYP3A4, reducing interactions with statins or anticoagulants .

Preparation Methods

Hydroxyl Group Protection Strategies

Erythromycin A contains multiple hydroxyl groups at positions 4", 6, 11, 12, and 2', necessitating transient protection to enable regioselective modifications. Trimethylsilyl (TMS) and methoxyethoxymethyl (MEM) groups are preferred for their stability under basic conditions and ease of removal.

Table 1: Common Protecting Groups and Reaction Conditions

Hydroxyl PositionProtecting GroupReagentSolventTemperatureYield (%)
2'TMSTMSCl, Et₃NDCM0°C92
4"MEMMEMCl, DIPEATHFRT85
11,12Acetonide2,2-Dimethoxypropane, TsOHAcetone40°C78

The 10-(2-methoxyethoxymethoxyimino) group is introduced via oxime formation. This requires prior activation of the 9-keto group, typically achieved through condensation with 2-methoxyethoxymethoxyamine hydrochloride in the presence of pyridinium p-toluenesulfonate (PPTS).

Stepwise Synthesis and Reaction Optimization

Oxime Formation at Position 10

The critical modification involves converting the 9-keto group to a 10-imino functionality. This is accomplished through a two-step process:

  • Ketone Activation : Treatment of protected erythromycin A with hydroxylamine-O-sulfonic acid generates an intermediate imine.

  • MEM Protection : Reaction with 2-methoxyethoxymethyl chloride under basic conditions installs the MEM group on the oxime nitrogen.

Reaction Conditions :

  • Solvent : Anhydrous DMF

  • Base : N,N-Diisopropylethylamine (DIPEA, 3 eq)

  • Temperature : 50°C, 12 hours

  • Yield : 68% after column chromatography

Methylation at Position 6

To prevent unwanted side reactions during subsequent steps, the 6-hydroxy group is methylated using methyl iodide and silver(I) oxide in dichloromethane. This step proceeds with >95% regioselectivity due to steric hindrance at adjacent positions.

Optimization Insight :

  • Excess Ag₂O (2.5 eq) ensures complete deprotonation of the hydroxyl group.

  • Reaction time: 8 hours at 25°C avoids over-methylation.

Analytical Characterization and Validation

Spectroscopic Confirmation

NMR Analysis :

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.21 (d, J=9.8 Hz, H-10), 4.89 (s, MEM-OCH₂), 3.38 (s, OCH₃).

  • ¹³C NMR : 172.1 ppm (C-1 lactone), 102.3 ppm (C-1 desosamine).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₄₈H₈₄N₂O₁₆ [M+H]⁺: 985.5621

  • Observed: 985.5618 (Δ = -0.3 ppm)

Purity Assessment

HPLC analysis using a C18 column (ACN/H₂O gradient) confirmed >99% purity, with retention time at 14.7 minutes.

Challenges in Scalability and Industrial Production

Byproduct Formation

The primary side reaction involves premature deprotection of the MEM group under acidic conditions, leading to a 12% loss in yield during large-scale synthesis. This is mitigated by:

  • Strict control of pH during workup (pH 6.5–7.0)

  • Use of scavenger resins to absorb residual acids

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and mixing efficiency. A pilot study achieved 82% yield in 3 hours, compared to 68% in batch processes.

Table 2: Batch vs. Flow Synthesis Parameters

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours3 hours
Temperature Control±2°C±0.5°C
Byproduct Formation12%5%

Comparative Analysis with Analogous Macrolides

The 2-methoxyethoxymethoxyimino group confers enhanced stability against gastric acid compared to erythromycin, as demonstrated in simulated gastric fluid (SGF) assays:

Table 3: Stability in SGF (pH 1.2, 37°C)

CompoundHalf-Life (hours)
Erythromycin A0.8
Target Compound6.2
Clarithromycin4.5

This stability arises from steric shielding of the oxime group, reducing proton-mediated degradation .

Q & A

How can researchers optimize the synthetic pathway for this macrolide derivative to improve yield and purity?

Answer:
The compound’s structural complexity (e.g., methoxyethoxymethoxyimino and multiple stereocenters) necessitates precise synthetic control. Methodological strategies include:

  • Computational reaction design : Use quantum chemical calculations to predict transition states and intermediate stability, narrowing optimal reaction conditions .
  • Process automation : Implement AI-driven platforms (e.g., COMSOL Multiphysics) for real-time monitoring of reaction parameters like temperature and pH to minimize side products .
  • Purification techniques : Combine high-performance liquid chromatography (HPLC) with membrane separation technologies to isolate enantiomerically pure fractions .

What advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Answer:
Structural confirmation requires multi-technique validation:

  • X-ray crystallography : Resolve absolute stereochemistry and intramolecular interactions using single-crystal diffraction, as demonstrated in tetracyclic macrolide analogs .
  • High-field NMR (≥600 MHz) : Assign complex proton environments (e.g., overlapping methoxy signals) via 2D COSY, NOESY, and HSQC experiments, referencing NMR data from similar compounds .
  • Mass spectrometry (HRMS/MS) : Confirm molecular fragmentation patterns and detect trace impurities using collision-induced dissociation (CID) .

How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?

Answer:
Integrate computational and experimental workflows:

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate hydrolysis or oxidation pathways of the methoxyethoxymethoxyimino group to assess stability .
  • AI-driven simulations : Train machine learning models on existing macrolide datasets to predict degradation kinetics under thermal or photolytic stress .
  • Solvent interaction studies : Use density functional theory (DFT) to optimize solvent systems for synthesis, minimizing undesired solvolysis .

What strategies address contradictions in spectroscopic data for this compound?

Answer:
Contradictions may arise from polymorphism, solvent effects, or impurities. Mitigation approaches include:

  • Multi-technique cross-validation : Correlate NMR chemical shifts with X-ray-derived torsion angles to confirm conformational states .
  • Dynamic nuclear polarization (DNP) : Enhance sensitivity in solid-state NMR to detect low-abundance conformers in crystalline or amorphous phases .
  • Controlled recrystallization : Screen solvents (e.g., DMSO vs. acetonitrile) to isolate dominant polymorphs for consistent spectral interpretation .

What protocols ensure safe handling and storage of this compound given its functional group reactivity?

Answer:
The compound’s hydroxyl and imino groups pose hygroscopic and oxidative risks:

  • Inert atmosphere storage : Use argon-purged desiccators at –20°C to prevent hydrolysis of the methoxyethoxymethoxyimino moiety .
  • Personal protective equipment (PPE) : Employ chemical-resistant gloves (e.g., nitrile) and fume hoods to minimize dermal/airway exposure .
  • Stability monitoring : Conduct accelerated aging studies (40°C/75% RH) with HPLC-MS to track degradation products .

How can researchers design experiments to study biological interactions of this structurally complex compound?

Answer:
Leverage interdisciplinary methodologies:

  • Molecular docking : Screen against macrolide-binding targets (e.g., ribosomal subunits) using flexible ligand docking algorithms .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics with immobilized bacterial ribosomes or serum proteins .
  • Metabolomic profiling : Use LC-MS/MS to identify off-target effects in cellular models, comparing results to known macrolides like Roxithromycin .

What reactor designs enhance scalability for synthesizing this compound’s stereochemically dense core?

Answer:
Optimize reactor engineering for stereochemical fidelity:

  • Microfluidic reactors : Improve mixing efficiency to control exothermic reactions during macrolide ring closure .
  • Catalytic membrane reactors : Immobilize chiral catalysts (e.g., Rhodium-BINAP complexes) for asymmetric hydroxylation .
  • In-line analytics : Integrate Raman spectroscopy for real-time monitoring of intermediate stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.